![molecular formula C12H11N5O B12544235 Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- CAS No. 154016-32-7](/img/structure/B12544235.png)

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- は、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、そのユニークな構造的特性で知られており、化学、生物学、医学における重要な研究対象となっています。

準備方法

合成ルートと反応条件

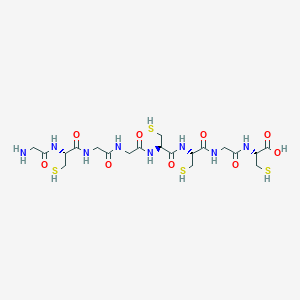

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- の合成には、通常、5,5'-アリルメチレンビス-(6-アルキルアミノ-3-メチルウラシル)とアゾジカルボン酸ジエチルとの酸化カップリングが伴います 。この反応は、目的の生成物を確実に生成するために、特定の条件下で行われます。このプロセスには、6-アルキルアミノ-3-メチルウラシルとアレーンカルバルデヒドの縮合、続いて酸化カップリングが含まれます。

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。 合成プロセスは、標準的な有機合成技術を使用してスケールアップすることができ、さまざまな用途のために化合物を利用できるようにします。

化学反応の分析

反応の種類

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、水性条件下でアミンをカルボニル化合物に酸化できます.

還元: 特定の条件下では、対応するジヒドロ誘導体に還元されます.

置換: この化合物は、特に適切な試薬が存在する場合、置換反応に関与することができます。

一般的な試薬と条件

生成される主要な生成物

酸化: カルボニル化合物。

還元: ジヒドロ誘導体。

科学研究の応用

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- は、いくつかの科学研究の用途を持っています。

科学的研究の応用

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- has several scientific research applications:

Biological Fluorescence Microscopy: Used as a fluorescent probe molecule for imaging and cell fluorescence staining experiments.

Cancer Research: Evaluated for its cytotoxic activities against human cancer cell lines and its potential as an MDM2 ubiquitin ligase inhibitor.

Environmental Chemistry: Used in environmentally benign protocols for the synthesis of biologically important derivatives.

作用機序

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- の特定の作用機序は、十分に文書化されていません。 その効果は、酸化ストレスや酵素阻害などの細胞プロセスに関与する分子標的や経路との相互作用を通じて仲介される可能性があります。

類似化合物の比較

類似化合物

ピリミド[4,5-b]キノリン-2,4(3H,10H)-ジオン, 10-エチル-3-メチル-: 蛍光プローブ分子として使用されることが知られています.

5-デアザフラビン: 酸化反応と蛍光プローブとして使用されます.

独自性

ピリミド[4,5-b]キノリン-5(10H)-オン, 2,4-ジアミノ-10-メチル- は、その特定の構造的特性と、生物学的イメージングとがん研究の両方における用途から際立っています。 蛍光プローブとして作用する能力と、酵素阻害剤としての可能性は、科学研究においてユニークな化合物となっています。

類似化合物との比較

Similar Compounds

Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl-: Known for its use as a fluorescent probe molecule.

5-Deazaflavin: Used in oxidation reactions and as a fluorescent probe.

Uniqueness

Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- stands out due to its specific structural properties and its applications in both biological imaging and cancer research. Its ability to act as a fluorescent probe and its potential as an enzyme inhibitor make it a unique compound in scientific research.

特性

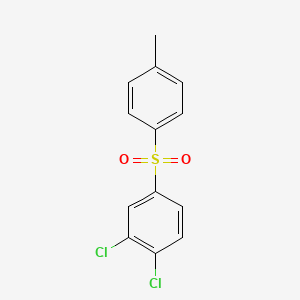

CAS番号 |

154016-32-7 |

|---|---|

分子式 |

C12H11N5O |

分子量 |

241.25 g/mol |

IUPAC名 |

2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5-one |

InChI |

InChI=1S/C12H11N5O/c1-17-7-5-3-2-4-6(7)9(18)8-10(13)15-12(14)16-11(8)17/h2-5H,1H3,(H4,13,14,15,16) |

InChIキー |

PQCNSJFEGYRSRG-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC=CC=C2C(=O)C3=C(N=C(N=C31)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)

![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)